![molecular formula C41H81NO3 B14468849 N-[(2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]tricosanamide CAS No. 67605-84-9](/img/structure/B14468849.png)
N-[(2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]tricosanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]tricosanamide is a complex organic compound with a molecular formula of C41H83NO4. This compound belongs to the class of ceramides, which are sphingolipids that play a crucial role in cellular signaling and structural integrity of cell membranes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]tricosanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate fatty acids and sphingoid bases.
Condensation Reaction: The fatty acid is condensed with the sphingoid base in the presence of a catalyst, usually a strong acid or base, to form the amide bond.
Hydroxylation: The resulting compound undergoes hydroxylation to introduce hydroxyl groups at specific positions.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Catalysis: Efficient catalysts are used to speed up the reaction and increase yield.
化学反应分析
Types of Reactions
N-[(2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]tricosanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Ketones and aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-[(2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]tricosanamide has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of ceramides and their derivatives.
Biology: Investigated for its role in cellular signaling and membrane structure.
Medicine: Explored for potential therapeutic applications in treating skin disorders and neurodegenerative diseases.
Industry: Utilized in the formulation of cosmetics and skincare products due to its moisturizing properties.
作用机制
The mechanism of action of N-[(2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]tricosanamide involves its interaction with cellular membranes. It integrates into the lipid bilayer, influencing membrane fluidity and signaling pathways. The compound targets specific proteins and enzymes, modulating their activity and thereby affecting cellular processes such as apoptosis and differentiation .
相似化合物的比较
Similar Compounds
- **N-[(2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]acetamide
- **N-[(2S,3R,4E)-1,3-Dihydroxy-4-hexadecen-2-yl]tricosanamide
- **N-[(2S,3R,4E,6R)-1,3,6-Trihydroxy-4-octadecen-2-yl]tricosanamide
Uniqueness
N-[(2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]tricosanamide is unique due to its specific hydroxylation pattern and long-chain structure, which confer distinct biophysical properties. These features make it particularly effective in modulating membrane dynamics and signaling pathways, setting it apart from other ceramides .
属性
CAS 编号 |
67605-84-9 |
|---|---|
分子式 |
C41H81NO3 |
分子量 |
636.1 g/mol |
IUPAC 名称 |
N-[(2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]tricosanamide |
InChI |
InChI=1S/C41H81NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-25-27-29-31-33-35-37-41(45)42-39(38-43)40(44)36-34-32-30-28-26-24-16-14-12-10-8-6-4-2/h34,36,39-40,43-44H,3-33,35,37-38H2,1-2H3,(H,42,45)/t39-,40+/m0/s1 |
InChI 键 |
NAJHAHQNQCNWOP-IOLBBIBUSA-N |
手性 SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](C=CCCCCCCCCCCCCC)O |
规范 SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


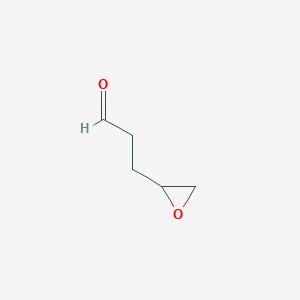
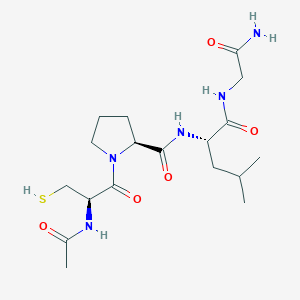
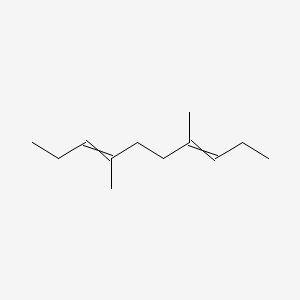
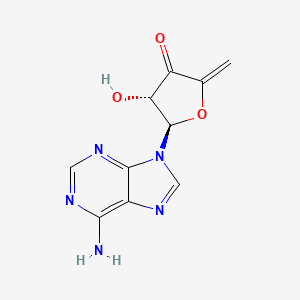
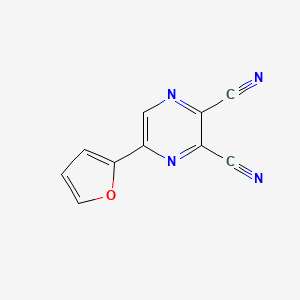
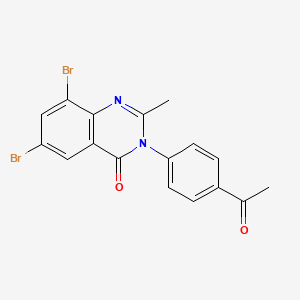
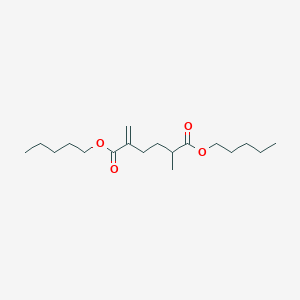

![(2-Azaspiro[5.5]undecan-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B14468827.png)
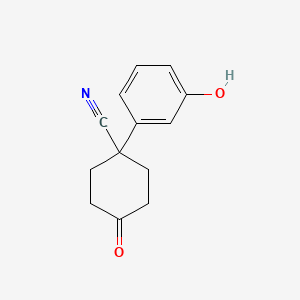
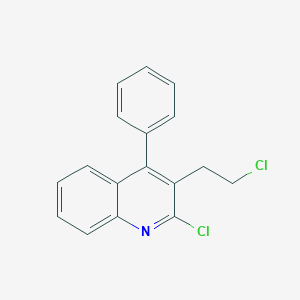
![N-{4-[(Cyclohept-2-en-1-yl)oxy]phenyl}acetamide](/img/structure/B14468845.png)
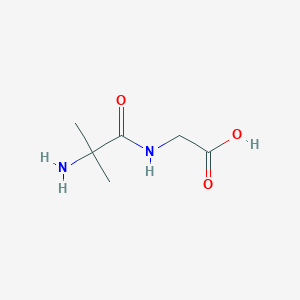
![(Z)-7-[(1R)-3alpha,5alpha-Dihydroxy-2beta-[(E)-2-[2-[(4-fluorophenoxy)methyl]-1,3-dioxolan-2-yl]ethenyl]cyclopentan-1alpha-yl]-5-heptenoic acid methyl ester](/img/structure/B14468852.png)
